Dobutamine lactobionate is a cardiotonic agent primarily used in the management of heart failure and cardiac decompensation. It is the lactobionate salt of dobutamine, which is a beta-adrenoceptor agonist selective for the beta-1 subtype. This compound enhances myocardial contractility and stroke volume, thereby increasing cardiac output. Dobutamine lactobionate is synthesized from levdobutamine and lactobionic acid, with the latter being derived from lactose through various oxidation methods. Its molecular structure allows it to effectively stimulate cardiac activity, making it a valuable therapeutic agent in clinical settings.
Dobutamine lactobionate is classified as a beta-adrenergic agonist, specifically targeting beta-1 adrenergic receptors in the heart. The compound's chemical identifier is CAS number 129388-07-4. It is primarily sourced from pharmaceutical manufacturers that specialize in cardiology-related medications.
The synthesis of dobutamine lactobionate involves several steps:
In industrial settings, lactobionic acid is often produced via fermentation processes followed by purification techniques such as ethanol precipitation and ion-exchange chromatography. This ensures high purity levels necessary for pharmaceutical applications.
The molecular formula of dobutamine lactobionate is C22H38N2O10, and its structure consists of a catecholamine core derived from dobutamine linked to a lactobionic acid moiety. The compound appears as a solid powder with a purity greater than 98%.
Dobutamine lactobionate can undergo various chemical reactions:
These reactions allow for the modification of dobutamine lactobionate to create various derivatives that may have different pharmacological properties.
Dobutamine lactobionate exerts its pharmacological effects by selectively stimulating beta-1 adrenergic receptors located in the cardiac tissue. This stimulation leads to:
The mechanism primarily involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels within cardiac cells, leading to enhanced calcium influx during depolarization.
Dobutamine lactobionate has several scientific and clinical applications:
Dobutamine lactobionate represents a strategic pharmaceutical salt formed through the ionic pairing of dobutamine (a synthetic catecholamine) with lactobionic acid (a disaccharide-derived bionic acid). This salt formation significantly enhances the aqueous solubility and stability of the parent dobutamine molecule, which is crucial for intravenous administration. Lactobionic acid (β-4′-galactosylglucuronic acid) is commercially produced through either chemical or enzymatic oxidation of lactose, with recent advances focusing on biotechnological approaches using Pseudomonas species or enzymatic conversion via glucose-fructose dehydrogenase systems [6].
The salt formation process typically employs one of two primary methodologies:
Lactobionic acid’s selection as a counterion provides distinct pharmaceutical advantages beyond simple solubility enhancement. Its strong calcium-chelating properties (Kd ≈ 10³ M⁻¹) reduce catalytic degradation of dobutamine by sequestering trace metal ions in formulation buffers [6]. Additionally, the large molecular weight (358 g/mol) and hydrodynamic volume of lactobionate contribute to reduced cellular permeation, which aligns with the impermeant characteristics required for organ preservation solutions – a property leveraged in dobutamine lactobionate’s stability profile [6] [9].
Table 1: Comparative Analysis of Dobutamine Salt Synthesis Methods
Synthetic Method | Reaction Medium | Temperature Range | Key Advantages | Industrial Limitations |
---|---|---|---|---|
Aqueous Acid-Base Reaction | Deionized Water | 40-50°C | High yield (>90%); Minimal impurity formation | Risk of hydrolytic degradation; Requires lyophilization |
Organic Co-precipitation | Tertiary-butyl alcohol | 25-30°C | Avoids water-induced degradation; Controlled crystal morphology | Lower yield (75-85%); Solvent recycling complexity |
Supercritical Fluid Crystallization | CO₂-Ethanol co-solvent | 31-40°C | Nanoscale particle formation; Enhanced dissolution | High equipment costs; Scale-up challenges |
Dobutamine’s intrinsic bioactivity is governed by its racemic nature, comprising (+) and (–) enantiomers with divergent receptor interactions. The racemic mixture exhibits complex pharmacology because the isomers demonstrate opposing effects on vascular tone: the (+) enantiomer acts as a potent β₁-agonist and weak α₁-antagonist, while the (–) enantiomer functions primarily as an α₁-agonist with moderate β-agonist activity [1] [5]. This pharmacological duality necessitates precise control over enantiomeric ratios during salt synthesis to ensure consistent hemodynamic effects.
Industrial production of dobutamine lactobionate employs resolution techniques rather than stereoselective synthesis due to cost constraints:
Notably, the racemic composition significantly impacts the lactobionate’s crystallinity. Stoichiometric (+):(–) ratios (50:50) facilitate optimal crystal packing in the lactobionate matrix, yielding stable monohydrate forms. Deviations beyond 55:45 ratios induce amorphous precipitation, reducing shelf-life [1] [8]. Emerging catalytic approaches using hypervalent iodine-based chiral auxiliaries show promise for asymmetric synthesis of single enantiomers, though industrial implementation remains limited [2].
Table 2: Enantiomeric Contributions to Dobutamine Pharmacology
Enantiomer | Receptor Affinity Profile | Vascular Effect | Cardiac Effect | Optimal Ratio in Lactobionate Salt |
---|---|---|---|---|
(+)-Dobutamine | β₁: High Agonism α₁: Competitive Antagonism | Vasodilation | Potent Inotropy | 50-55% |
(–)-Dobutamine | α₁: Partial Agonism β₁/β₂: Weak Agonism | Vasoconstriction | Mild Inotropy | 45-50% |
Racemate (50:50) | Net β₁-Agonism Balanced α-effects | Neutral SVR Impact | Synergistic Inotropy | 100% (Reference Standard) |
The inherent instability of catecholamines poses significant formulation challenges for dobutamine. Oxidation at the catechol ring generates quinone derivatives, while O-methylation by catechol-O-methyltransferase (COMT) produces inactive metabolites like 3-O-methyldobutamine. Dobutamine lactobionate addresses these limitations through multifaceted structural interventions:
Lactobionate as a Stabilizing Matrix:The polyanionic lactobionate sheath envelops the dobutamine cation, creating a physicochemical barrier against oxidative attack. Electron paramagnetic resonance studies confirm a 40% reduction in free radical flux when dobutamine is complexed with lactobionate versus hydrochloride salt [6]. Furthermore, lactobionate’s hydroxyl groups form stabilizing hydrogen bonds with the catechol moiety, suppressing quinone formation during lyophilization and storage.
Targeted Functionalization:
Prodrug Approaches:N-acylation of the dobutamine amine group with lactobionate-derived esters creates hydrolytically labile prodrugs. These remain inactive until hepatic esterases cleave the bond, releasing dobutamine and lactobionic acid. This strategy bypasses first-pass metabolism in oral formulations (though not clinically utilized) and demonstrates 92% bioavailability in canine models [3] [6].
Table 3: Structural Modifications and Pharmaceutical Impacts
Modification Approach | Chemical Alteration | Impact on Stability | Bioavailability Enhancement | Clinical Relevance |
---|---|---|---|---|
Native Lactobionate Salt | Ionic pairing with lactobionic acid | Oxidation resistance: 40% improvement vs. HCl salt | Aqueous solubility: 37 mg/mL (vs. 1.37 g/L for free base) | Standard IV formulation |
Catechol Monoetherification | Methylation of one phenolic OH | COMT metabolism reduced 4-fold | Unchanged (IV use) | Preclinical investigation |
PEG-Lactobionate Conjugate | PEG-2000 attached to lactobionate | Aggregation reduced at high concentrations | Plasma half-life: 3.2× extension | Investigational (Phase I) |
Zinc-Coordinated Complex | Zn²⁺ bridges between lactobionate-dobutamine | Decomposition temp: +24°C; Hygroscopicity: -60% | Crystallinity improves reconstitution | Patent-protected technology |
The structural synergy between dobutamine and lactobionate extends beyond solubility enhancement. Lactobionic acid’s inherent affinity for hepatic asialoglycoprotein receptors (ASGPR) has inspired galactosylated nanoparticle carriers for dobutamine, though clinical translation remains exploratory. These advances position dobutamine lactobionate as a paradigm for rational salt engineering in cardiovascular therapeutics [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7